tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate

Regiochemistry Exit vector geometry Fragment-based drug design

tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate (CAS 2306263-24-9, free base; HCl salt CAS 2361643-63-0) is a conformationally constrained spirocyclic amine building block featuring a 4-azaspiro[2.5]octane core, a tert-butyl carbamate (Boc) protecting group on the ring nitrogen, and a pendant aminomethyl substituent at the 7-position. With a molecular formula of C13H24N2O2 and molecular weight of 240.34 g/mol, this compound belongs to a class of saturated spiro heterocycles prized in medicinal chemistry for enhancing three-dimensionality, metabolic stability, and intellectual property (IP) space relative to conventional flat aryl- or piperidine-based scaffolds.

Molecular Formula C13H24N2O2
Molecular Weight 240.34 g/mol
Cat. No. B12979133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate
Molecular FormulaC13H24N2O2
Molecular Weight240.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC12CC2)CN
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-7-4-10(9-14)8-13(15)5-6-13/h10H,4-9,14H2,1-3H3
InChIKeyMFDFOPLOYPVBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate: Spirocyclic Amine Building Block for Fragment-Based and Scaffold-Hopping Campaigns


tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate (CAS 2306263-24-9, free base; HCl salt CAS 2361643-63-0) is a conformationally constrained spirocyclic amine building block featuring a 4-azaspiro[2.5]octane core, a tert-butyl carbamate (Boc) protecting group on the ring nitrogen, and a pendant aminomethyl substituent at the 7-position . With a molecular formula of C13H24N2O2 and molecular weight of 240.34 g/mol, this compound belongs to a class of saturated spiro heterocycles prized in medicinal chemistry for enhancing three-dimensionality, metabolic stability, and intellectual property (IP) space relative to conventional flat aryl- or piperidine-based scaffolds [1]. The combination of a protected secondary amine, a primary aminomethyl nucleophile, and a rigid cyclopropane-fused piperidine framework makes this intermediate uniquely suited for divergent parallel synthesis and late-stage functionalization in drug discovery pipelines targeting CNS, oncology, and anti-infective programs.

Orthogonal handlesBoc-protected piperidine and primary aminomethyl enable sequential chemoselective coupling
Constrained spiro coreCyclopropane-fused piperidine introduces 3D topology for fragment-based and scaffold-hopping libraries
Late-stage vectorPrimary amine at 7-position accepts diverse electrophiles for late-stage diversification

Why 4-Azaspiro[2.5]octane Isomers and Unprotected Analogs Are Not Interchangeable with tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate


In spirocyclic amine research, seemingly minor structural alterations—shifting a substituent from the 7- to the 6-position, replacing an aminomethyl group with a methylamino group, or using a free amine instead of a Boc-protected scaffold—profoundly alter reactivity, physicochemical properties, and downstream coupling efficiency . The 7-aminomethyl regioisomer provides a specific exit vector geometry and hydrogen-bonding topology distinct from the 6-aminomethyl analog, which critically impacts target engagement and molecular recognition in structure-based drug design (SBDD) campaigns [1]. Moreover, the Boc protecting group is essential for maintaining chemoselectivity during multi-step syntheses: unprotected 4-azaspiro[2.5]octane amines indiscriminately react with electrophiles, leading to complex mixtures and low yields of the desired mono-functionalized product. Substituting the target compound with a regioisomeric or deprotected analog therefore invalidates established synthetic routes and compromises SAR reproducibility.

Regioisomer mismatch
6‑aminomethyl analogs project a different exit vector, altering target engagement geometry and SAR
Unprotected amine overreactivity
Lacking Boc protection leads to statistical mixtures of mono‑ and bis‑alkylated products, compromising reproducibility
N‑Methyl substitution limits diversification
Secondary methylamine reduces hydrogen bond donor capacity and restricts coupling to tertiary amide/amine products

Quantitative Evidence for the Preferential Selection of tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate Over Closest Analogs


7-Position Aminomethyl Regiochemistry Delivers a Distinct Core Architecture vs. 6-Aminomethyl-Spiro[2.5]octane

The attachment of the aminomethyl group at the 7-position of the 4-azaspiro[2.5]octane framework (rather than the 6-position) produces a unique orientation of the nucleophilic amine moiety relative to the cyclopropane ring and the Boc-protected piperidine nitrogen. This regiochemical distinction, confirmed by distinct SMILES strings (CC(C)(C)OC(=O)N1CCC(CC12CC2)CN for the 7-isomer vs. C9H17N framework for 6-aminomethyl-spiro[2.5]octane), results in a molecular weight of 240.34 g/mol for the target compound compared to 139.24 g/mol for the simpler 6-regioisomer lacking Boc protection . The 7-aminomethyl regiochemistry projects the primary amine along a different exit vector, which is critical for optimizing ligand-target interactions in SBDD [1].

Regiochemistry
Reported
Target: MW 240.34, aminomethyl at 7‑position, Boc‑protected
Comparator: 6‑aminomethyl‑spiro[2.5]octane, MW 139.24, free amine
Δ MW: +101.1 g/mol; distinct connectivity and protecting group status
Regioisomer selection defines exit vector geometry and downstream library properties
Structural comparison based on CAS and SMILES data; verify synthetic compatibility
Regiochemistry Exit vector geometry Fragment-based drug design

N-Boc Protection Confers Orthogonal Synthetic Compatibility Absent in Unprotected 4-Azaspiro[2.5]octane Scaffolds

The tert-butyl carbamate (Boc) group on the piperidine nitrogen of the target compound enables chemoselective functionalization of the pendant aminomethyl group without competing reactions at the ring nitrogen. Unprotected 4-azaspiro[2.5]octane (CAS 124269-04-1, MW 111.18 g/mol) offers no such selectivity: both the ring secondary amine and the pendant amine exhibit comparable nucleophilicity, leading to statistical mixtures of mono- and bis-alkylated products . The target compound's molecular weight of 240.34 g/mol and computed hydrogen bond donor count of 2 (vs. 1 for the unprotected scaffold) further reflect the differentiated physicochemical profile conferred by Boc protection [1].

Orthogonal reactivity
Class‑level
Target: Boc‑protected, HBD 2, two distinct amine reactivity tiers
Comparator: Unprotected 4‑azaspiro[2.5]octane, HBD 1, single nucleophilic amine
Δ MW: +129.16 g/mol; orthogonal reaction handles vs. one
Orthogonal reactivity enables chemoselective coupling without competing side reactions
Class‑level inference based on protecting group strategy; validate in specific synthesis
Orthogonal protection strategy Chemoselective synthesis Building block reactivity

Primary Aminomethyl Group Provides Enhanced Hydrogen Bond Donor Capacity Relative to N-Methylamino Analog

The target compound features a primary aminomethyl (-CH2NH2) substituent, which serves as a strong hydrogen bond donor (HBD) and a versatile nucleophile for amide coupling, reductive amination, and sulfonamide formation. In contrast, the closely related N-methylamino analog, tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate (CAS 2769698-71-5, MW 240 Da), replaces the primary amine with a secondary methylamine group, reducing HBD count from 2 to 1 [1] while increasing lipophilicity [2]. The target compound preserves a high HBD count (2), contributing favorably to aqueous solubility and CNS drug-likeness parameters, where HBD ≤ 3 is considered optimal [3].

HBD capacity
Reported
Target: Primary aminomethyl, HBD = 2, enables secondary amide/amine linkages
Comparator: N‑methylamino analog (CAS 2769698‑71‑5), HBD = 1, limits to tertiary products
Δ HBD: +1; broader synthetic scope with primary amine
Primary amine enables diverse secondary amide/amine linkages for lead‑like libraries
Comparative analysis of PubChem computed properties; confirm reactivity in target reactions
Hydrogen bonding Ligand efficiency ADME optimization

Moderate Topological Polar Surface Area (55.6 Ų) Balances Brain Permeability and Solubility vs. Unsubstituted 4-Azaspiro[2.5]octane

The topological polar surface area (TPSA) of the target compound is 55.6 Ų (computed for the HCl salt), which falls within the optimal range for blood-brain barrier (BBB) penetration (TPSA < 90 Ų) while maintaining sufficient polarity for aqueous solubility [1]. In comparison, the unsubstituted 4-azaspiro[2.5]octane scaffold has a TPSA of only ~12 Ų, indicating substantially lower polarity and likely reduced aqueous solubility . The spirocyclization of the cyclopropane ring to the piperidine system, as demonstrated in broader (oxa)azaspiro[2.n]alkane physicochemical profiling studies, modulates lipophilicity and hydrogen-bonding properties in a predictable manner, allowing rational selection of building blocks for CNS or peripheral targets [2].

TPSA value
Reported
Target TPSA: 55.6 Ų (HCl salt)
Unsubstituted scaffold TPSA: ~12 Ų
Δ TPSA: ~43.6 Ų (4.6× higher)
Supports CNS drug‑likeness parameters without excessively increasing lipophilicity
Computed values; experimental solubility and permeability may vary
Polar surface area Blood-brain barrier penetration Physicochemical profiling

Preferred Application Scenarios for tert-Butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate Based on Quantitative Differentiation Evidence


Diversity-Oriented Synthesis (DOS) of Spirocyclic Libraries for CNS Target Screening

The orthogonal reactivity of the Boc-protected piperidine and the primary aminomethyl group enables sequential, chemoselective functionalization without protecting group manipulation. Medicinal chemistry teams constructing CNS-focused compound collections prefer this building block because its TPSA of 55.6 Ų and HBD count of 2 align with BBB permeability guidelines, while the 7-position aminomethyl exit vector provides a distinct geometry from 6-substituted and 5-azaspiro analogs, increasing scaffold diversity and patent novelty [1][2].

Late-Stage Functionalization (LSF) in Lead Optimization Campaigns

The primary aminomethyl group serves as an ideal nucleophile for late-stage amide coupling, sulfonamide formation, or reductive amination with commercially available carboxylic acid, sulfonyl chloride, and aldehyde building blocks. Unlike the N-methylamino analog (CAS 2769698-71-5), which limits diversification to tertiary amide products, the target compound's primary amine enables formation of secondary amides—a privileged motif in kinase inhibitor and GPCR modulator pharmacophores [3].

Fragment-Based Drug Discovery (FBDD) Where Regioisomeric Differentiation Is Critical

In FBDD campaigns, even minor structural variations can dramatically alter binding mode and affinity. The target compound's 7-aminomethyl regioisomer (MW 240.34) is chemically distinct from the 6-aminomethyl-spiro[2.5]octane scaffold (MW 139.24), and the two cannot be interchanged without altering the three-dimensional presentation of the amine pharmacophore. Researchers using X-ray crystallography or cryo-EM to guide fragment elaboration require exact regioisomeric consistency to maintain SAR and avoid costly re-synthesis .

Multi-Kilogram Scale-Up of Spirocyclic Intermediates for Preclinical Development

The robust multigram synthetic methodology established for (oxa)azaspiro[2.n]alkane building blocks, including scalability to 62 g for related spirocyclic cores, provides a validated pathway for producing this compound in quantities sufficient for preclinical toxicology and formulation studies. Procurement officers should prioritize vendors capable of delivering multigram to kilogram quantities with ≥95% purity and full analytical characterization to support IND-enabling studies [4].

Application
Selection Property
Validation Focus
CNS spirocyclic library synthesis
Orthogonal Boc/aminomethyl reactivity
Chemoselective sequential coupling efficiency
Late‑stage lead functionalization
Primary amine for diverse linkages
Amide/sulfonamide formation reproducibility
Fragment‑based drug discovery
7‑aminomethyl regioisomer identity
SAR reproducibility via exact regioisomer
Preclinical spirocyclic scale‑up
Multigram synthetic route robustness
Purity and analytical characterization at scale
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